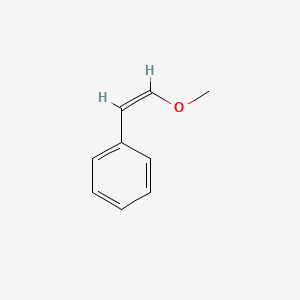
(Z)-(2-Methoxyvinyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
(Z)-(2-Methoxyvinyl)benzene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. In this case, the reaction between o-methoxybenzaldehyde and a suitable ylide can yield this compound under controlled conditions.
Another method involves the Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst. For this compound, the reaction between o-methoxyiodobenzene and ethylene can be catalyzed by palladium to produce the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The Wittig and Heck reactions are optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
化学反应分析
Types of Reactions
(Z)-(2-Methoxyvinyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield o-methoxybenzaldehyde, while reduction can produce o-methoxyethylbenzene.
科学研究应用
(Z)-(2-Methoxyvinyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aromatic substrates.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drugs.
Industry: It is utilized in the production of polymers and resins, where its unique properties contribute to the material’s performance.
作用机制
The mechanism of action of (Z)-(2-Methoxyvinyl)benzene in chemical reactions typically involves electrophilic aromatic substitution. The methoxy group is an electron-donating group, which activates the benzene ring towards electrophilic attack. This makes the ortho and para positions more reactive, facilitating substitution reactions at these sites.
相似化合物的比较
Similar Compounds
Styrene: The parent compound of (Z)-(2-Methoxyvinyl)benzene, lacking the methoxy group.
p-Methoxystyrene: A positional isomer with the methoxy group at the para position.
m-Methoxystyrene: Another isomer with the methoxy group at the meta position.
Uniqueness
This compound is unique due to the presence of the methoxy group at the ortho position, which significantly influences its reactivity and chemical behavior. This positional difference affects the compound’s electronic properties and steric interactions, making it distinct from its isomers and other related compounds.
属性
CAS 编号 |
14371-19-8 |
|---|---|
分子式 |
C13H12Cl2N2O2 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















